Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C₁₄H₂₁PS It is characterized by a cyclopropyl ring substituted with a phenyl group and a methyl group, along with a diethylphosphine sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diethylphosphine with a suitable cyclopropyl precursor. One common method is the reaction of diethylphosphine sulfide with 2-methyl-2-phenylcyclopropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylphosphine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide.
Reduction: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal centers in catalytic processes. The diethylphosphine moiety can coordinate to metal centers, facilitating various catalytic transformations. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine: Lacks the sulfanylidene moiety.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide: Contains an oxidized phosphorus center.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine sulfide: Similar structure but different substituents on the cyclopropyl ring.
Uniqueness
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of a cyclopropyl ring with a phenyl and methyl group, along with a diethylphosphine sulfide moiety
Properties
CAS No. |
112031-36-4 |
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Molecular Formula |
C14H21PS |
Molecular Weight |
252.36 g/mol |
IUPAC Name |
diethyl-(2-methyl-2-phenylcyclopropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H21PS/c1-4-15(16,5-2)13-11-14(13,3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |
InChI Key |
VZEXVOIHAZYRJN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)C1CC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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